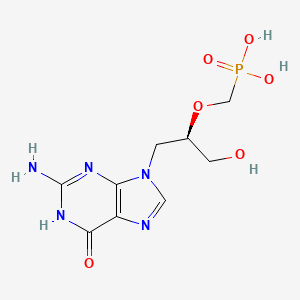

(R)-Hpmpg

説明

特性

分子式 |

C9H14N5O6P |

|---|---|

分子量 |

319.21 g/mol |

IUPAC名 |

[(2R)-1-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H14N5O6P/c10-9-12-7-6(8(16)13-9)11-3-14(7)1-5(2-15)20-4-21(17,18)19/h3,5,15H,1-2,4H2,(H2,17,18,19)(H3,10,12,13,16)/t5-/m1/s1 |

InChIキー |

VXDNQJCXIVLMQW-RXMQYKEDSA-N |

異性体SMILES |

C1=NC2=C(N1C[C@H](CO)OCP(=O)(O)O)N=C(NC2=O)N |

正規SMILES |

C1=NC2=C(N1CC(CO)OCP(=O)(O)O)N=C(NC2=O)N |

製品の起源 |

United States |

類似化合物との比較

(S)-HPMPG

- Structure : Stereoisomer of (R)-HPMPG with identical backbone but opposite configuration.

- Activity : Slightly higher anti-HCMV activity (EC50 = 0.66 µM) compared to (R)-HPMPG (EC50 = 0.56 µM) . However, (S)-HPMPG is less effective against HBV (EC50 = 32 µM) .

- Prodrugs : Hexadecyloxypropyl (HDP) esters of (S)-HPMPG show enhanced activity against vaccinia virus (VACV, EC50 = 0.011 µM) and measles virus, with SI values exceeding 2,000 for VZV .

(S)-HPMPC (Cidofovir)

- Structure: Cytosine-linked ANP with a similar phosphonomethoxypropyl backbone.

- Activity: FDA-approved for HCMV retinitis. Demonstrates subnanomolar EC50 against HSV-1 (0.1–0.5 nM) . However, (S)-HPMPC lacks anti-HBV activity (EC50 > 100 µM) .

- Selectivity : SI > 1,000 for HCMV, but nephrotoxicity limits clinical use .

(R,S)-MHPMPG and (R,S)-EHPMPG

- Structure : 2-Methyl (MHPMPG) or 2-vinyl (EHPMPG) modifications at the HPMPG backbone.

- Activity :

PEEG (2-(Phosphonoethoxy)ethylguanine)

- Structure : Ethoxyethyl backbone instead of hydroxypropyl.

- Activity : Moderate activity against measles virus (EC50 = 2.5 µM) but inactive against RNA viruses .

Structural and Activity Relationships

| Compound | Backbone Modification | Key Antiviral Targets | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| (R)-HPMPG | None | HCMV, VZV, HHV-6 | 0.56–11 | 6–30 |

| (S)-HPMPG | None | HCMV, VACV | 0.66–32 | 10–2,000 |

| (S)-HPMPC | Cytosine base | HCMV, HSV-1 | 0.0001–29 | >1,000 |

| (R,S)-MHPMPG | 2-Methyl | HBV | 0.14 | >701 |

| (R,S)-EHPMPG | 2-Vinyl | HBV, HIV | 0.37 | >271 |

| PEEG | Ethoxyethyl | Measles virus | 2.5 | 5 |

Key Findings :

- Stereochemistry : (S)-isomers generally outperform (R)-isomers in ANPs, except in herpesvirus activity where both isomers are potent .

- Backbone Modifications : 2-Methyl or 2-vinyl groups enhance anti-HBV activity but reduce anti-HCMV potency .

- Prodrug Strategies : Alkoxyalkyl esters (e.g., HDP) improve cellular uptake and metabolic stability, boosting SI values by >100-fold .

Pharmacokinetic and Toxicity Profiles

- Prodrug Uptake : HDP esters of (S)-HPMPG achieve intracellular concentrations 10× higher than parent compounds, correlating with enhanced antiviral activity .

- Toxicity : ANPs like (S)-HPMPC exhibit dose-limiting nephrotoxicity, whereas (R)-HPMPG and its prodrugs show lower cytotoxicity (CC50 = 19 µM for cyclic HDP-(S)-HPMPG) .

準備方法

Nucleophilic Oxirane Ring-Opening Strategy

The foundational approach involves nucleophilic opening of an (R)-configured oxirane (epoxide) intermediate. As demonstrated for HPMPC, this method begins with (R)-glycidol trityl ether (Figure 1):

-

Epoxide activation : (R)-glycidol trityl ether is treated with a guanine derivative under basic conditions (e.g., Cs₂CO₃), leading to ring opening and formation of a 3-trityloxy-2-hydroxypropylguanine intermediate.

-

Phosphonate introduction : The hydroxyl group is alkylated with diisopropyl tosyloxymethanephosphonate , yielding a protected phosphonomethoxypropylguanine.

-

Deprotection : Acidic cleavage (HCl) removes trityl and benzyl groups, followed by hydrolysis (NaOH) to isolate the monoester.

Key Data :

Phosphonate Synthon Alkylation

An alternative route involves pre-forming the phosphonate moiety before coupling with the nucleobase (Scheme 1):

-

Phosphonate synthon preparation : Bis(isopropyl) phosphonoethoxyethyl chloride is converted to its chloridate and reacted with hexadecyloxypropyl alcohol to form a bis-ester.

-

Nucleobase coupling : The synthon undergoes nucleophilic substitution with 2-amino-6-chloropurine, followed by acid-catalyzed dechlorination to yield guanine-conjugated phosphonate.

-

Monoester isolation : Selective hydrolysis using LiN₃ in DMF removes one alkyl group, producing the monoester prodrug.

Challenges :

-

Low yields (<10%) in early alkylation attempts due to competing nucleobase alkylation.

-

Optimization via stepwise synthon assembly improved yields to 40–50%.

Chemoenzymatic Approaches for Enhanced Stereocontrol

Lipase-Catalyzed Kinetic Resolution (KR)

Recent advances leverage enzymatic resolution to achieve high enantiopurity. For tenofovir synthesis, a related ANP:

-

Substrate preparation : Racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol is subjected to KR using Amano PS-IM lipase and vinyl acetate.

-

Enantiomer separation : The (R)-alcohol is isolated with >99% ee and 86% yield.

-

Phosphonate coupling : The resolved alcohol is alkylated with diisopropyl tosyloxymethanephosphonate under Mg(OtBu)₂, achieving 88% yield.

Advantages :

Alcohol Dehydrogenase (ADH)-Mediated Bioreduction

ADHs from Lactobacillus kefir enable asymmetric reduction of ketone intermediates:

-

Prochiral ketone substrate : 1-(6-Chloro-9H-purin-9-yl)propan-2-one is reduced by (R)-specific ADH to yield (R)-alcohol with >99% ee.

-

Phosphonate functionalization : Analogous to KR-derived intermediates, enabling 35.9% overall yield for tenofovir.

Analytical Characterization and Quality Control

Critical steps in validating (R)-HPMPG synthesis include:

Challenges and Limitations in Current Methods

-

Low Yields in Prodrug Derivatization : Early POM (pivaloyloxymethyl) prodrug syntheses suffered from yields <25% due to purification losses.

-

Protecting Group Compatibility : Acid-labile trityl groups require careful handling to avoid premature deprotection.

-

Scalability : Enzymatic methods, while stereoselective, face bottlenecks in substrate solubility and enzyme recycling .

Q & A

Basic Research Questions

Q. How can researchers formulate a rigorous research question for studying (R)-Hpmpg's antiviral mechanisms?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific gaps and practical considerations. For example, structure questions using frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables such as "(R)-Hpmpg's inhibitory effects on viral polymerase vs. host-cell interactions." Include hypotheses that address specificity, e.g., "Does (R)-Hpmpg exhibit enantiomer-dependent efficacy in in vitro models?" .

- Data Integration : Conduct a systematic literature review to identify conflicting results (e.g., discrepancies in IC₅₀ values across studies) and refine the question to resolve these gaps .

Q. What experimental design considerations are critical for evaluating (R)-Hpmpg's pharmacokinetics?

- Controls and Variables : Use dose-response assays with negative controls (e.g., untreated cells) and positive controls (e.g., known antivirals like cidofovir). Standardize variables such as cell lines (e.g., Vero E6), incubation times, and solvent concentrations to minimize variability .

- Replication : Design experiments with triplicate biological replicates and independent technical repeats to ensure reproducibility. Document protocols in a Data Management Plan (DMP) to track deviations .

Q. How should researchers collect and manage data for (R)-Hpmpg studies to ensure reproducibility?

- Data Management Plans (DMPs) : Specify formats (e.g., .csv for raw spectrophotometry data), storage systems (e.g., encrypted institutional servers), and metadata standards (e.g., MIAME for microarray data). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for long-term archiving .

- Ethical Compliance : For studies involving human-derived samples, detail consent protocols, anonymization methods (e.g., pseudonymization), and GDPR compliance in the DMP .

Advanced Research Questions

Q. How can researchers resolve contradictions in (R)-Hpmpg efficacy data across different viral strains?

- Iterative Analysis : Use triangulation by combining quantitative (e.g., qPCR viral load measurements) and qualitative methods (e.g., electron microscopy to visualize viral entry inhibition). Re-analyze raw data for potential outliers or assay-specific artifacts (e.g., fluorescence interference in plate readers) .

- Bias Mitigation : Apply blinding during data collection and analysis. For example, use third-party software (e.g., GraphPad Prism) to anonymize treatment groups during statistical testing .

Q. What advanced methodologies optimize (R)-Hpmpg's synthesis and purity for in vivo studies?

- Synthetic Chemistry : Use chiral chromatography to verify enantiomeric purity (>99%) and LC-MS to confirm molecular integrity. Compare batch-to-batch variability using ANOVA to identify critical synthesis parameters (e.g., temperature, catalyst ratios) .

- Stability Testing : Perform accelerated degradation studies under varying pH and temperature conditions. Quantify degradation products via HPLC and correlate with bioactivity loss .

Q. How can researchers ethically balance open-data sharing with privacy in clinical (R)-Hpmpg trials?

- De-identification Strategies : Implement k-anonymity (e.g., aggregating demographic data) or synthetic data generation for public repositories. Include explicit consent clauses for data reuse in participant agreements .

- Controlled Access : Use platforms like the European Open Science Cloud (EOSC) to share data under embargo periods or restricted licenses, ensuring compliance with GDPR and local ethics guidelines .

Q. What statistical approaches are recommended for analyzing (R)-Hpmpg's dose-dependent cytotoxicity?

- Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate EC₅₀ and Hill coefficients. Compare models (e.g., log-inhibitor vs. variable slope) via Akaike Information Criterion (AIC) to select the best fit .

- Machine Learning : Apply random forest algorithms to identify predictors of cytotoxicity (e.g., mitochondrial membrane potential, ROS levels) from high-content screening data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。